Cas no 1517243-65-0 (2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide)

2-Amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide is a specialized organic compound featuring a substituted phenyl ring and an isopropylamide functional group. Its molecular structure, incorporating both aromatic and aliphatic components, makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s rigid aromatic core enhances stability, while the amino and amide groups provide reactive sites for further derivatization. Its well-defined stereochemistry and purity are critical for applications in drug discovery, particularly in the development of targeted bioactive molecules. The compound’s synthetic flexibility and consistent performance under controlled conditions make it a valuable building block for research and industrial applications requiring precise molecular modifications.
2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide structure
1517243-65-0 structure
Product Name:2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide
CAS No:1517243-65-0
MF:C12H18N2O
MW:206.284122943878
CID:5295769
Update Time:2025-06-11

2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-AMINO-2-(3-METHYLPHENYL)-N-(PROPAN-2-YL)ACETAMIDE
    • 2-Amino-2-(3-methylphenyl)-N-propan-2-ylacetamide
    • 2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide
    • Inchi: 1S/C12H18N2O/c1-8(2)14-12(15)11(13)10-6-4-5-9(3)7-10/h4-8,11H,13H2,1-3H3,(H,14,15)
    • InChI Key: FSVUPSDLNJYPLG-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC=C(C)C=1)N)NC(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 216
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.1

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Additional information on 2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide

Introduction to 2-Amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide (CAS No. 1517243-65-0)

2-Amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide, identified by the CAS number 1517243-65-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural framework comprising an amino group, a phenyl ring substituted with a methyl group, and an acetamide moiety linked to a propan-2-yl side chain, exhibits intriguing chemical properties that make it a valuable candidate for further exploration in drug discovery and molecular research.

The structural configuration of 2-Amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide positions it as a potential intermediate in the synthesis of more complex pharmacophores. The presence of multiple reactive sites—such as the amino group, which can participate in hydrogen bonding and salt formation, the phenyl ring, which offers electronic tunability and potential hydrophobic interactions, and the acetamide group, which can serve as a bioisostere for other functional groups—makes this compound particularly versatile.

In recent years, there has been growing interest in developing novel molecular entities that can modulate biological pathways with high specificity and efficacy. The structural features of 2-Amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide suggest its utility in designing ligands for enzyme inhibition or receptor binding. For instance, the phenyl ring substitution pattern may allow for interactions with aromatic residues in protein targets, while the propan-2-yl side chain could enhance solubility or metabolic stability.

One of the most compelling aspects of this compound is its potential application in the development of therapeutic agents. Researchers have been exploring its derivatives as candidates for treating various diseases, including neurological disorders, inflammatory conditions, and metabolic syndromes. The ability to modify its structure while retaining key pharmacological properties makes it an attractive scaffold for medicinal chemists.

The synthesis of 2-Amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key synthetic strategies may include condensation reactions between appropriate precursors, followed by functional group modifications to introduce the desired substituents. Advances in catalytic methods and green chemistry principles have further optimized these synthetic routes, making large-scale production feasible.

From a computational chemistry perspective, 2-Amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide has been subjected to detailed molecular modeling studies to elucidate its interactions with biological targets. These studies often involve docking simulations to predict binding affinities and identify key residues involved in ligand-receptor interactions. Such insights are crucial for designing next-generation drugs with improved pharmacokinetic profiles.

The pharmacological evaluation of 2-Amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide has revealed promising activities in preclinical models. For example, derivatives of this compound have shown inhibitory effects on certain enzymes implicated in disease pathways. These findings underscore the importance of structural diversity in drug design and highlight the need for further investigation into its pharmacological potential.

Recent advancements in analytical techniques have enabled high-resolution characterization of 2-Amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide, providing deeper insights into its physicochemical properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in confirming its molecular structure and understanding its conformational behavior.

The role of computational tools in studying CAS No. 1517243-65-0 cannot be overstated. Molecular dynamics simulations have been employed to explore dynamic interactions between this compound and biological macromolecules. These simulations help predict long-term binding stability and identify potential off-target effects, which are critical considerations in drug development.

In conclusion, 2-Amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide represents a fascinating subject of study in medicinal chemistry. Its unique structural features, synthetic accessibility, and promising pharmacological activities position it as a valuable asset for ongoing research efforts aimed at discovering novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases.

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